

Dasabuvir Free Acid: A Comprehensive Technical Guide on Chemical Properties and Solubility

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dasabuvir*

Cat. No.: *B606944*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties and solubility profile of **Dasabuvir** free acid, a key non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Chemical Properties

Dasabuvir free acid is a complex organic molecule with distinct physicochemical characteristics that influence its behavior in biological systems and formulation processes. A summary of its key chemical properties is presented below.

Property	Value	Source
IUPAC Name	N-[6-[3-(tert-butyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide	[1]
Chemical Formula	<chem>C26H27N3O5S</chem>	[1]
Molecular Weight	493.58 g/mol	[2]
pKa	8.2 and 9.2	[3] [4]
Calculated logP	4.0 - 4.3	[5]
Melting Point	Not explicitly found for the free acid. Drug substance specifications include tests and limits for melting point, but the exact value for the free acid is not publicly available. [3]	

Solubility Profile

Dasabuvir free acid is characterized by its low aqueous solubility, a critical factor influencing its oral bioavailability and formulation design.[\[4\]](#) The solubility is pH-dependent, with increased solubility observed under conditions that promote ionization.[\[5\]](#)

Solvent	Solubility	Source
Aqueous Buffer (pH 1-6.8)	$\leq 0.127 \mu\text{g/mL}$	[4]
Aqueous Buffer Systems	0.13 to 910 $\mu\text{g/mL}$	[5]
Water	Insoluble	[6]
Ethanol	Insoluble	[6]
Methanol	Very slightly soluble	[7][8]
DMSO	98 mg/mL	[6]
DMSO	40 mg/mL	[5]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **Dasabuvir** free acid.

Determination of pKa by Potentiometric Titration

This method is suitable for determining the acid dissociation constants (pKa) of weakly acidic compounds like **Dasabuvir**.

Principle: A solution of the compound is titrated with a standardized base, and the pH is monitored throughout the titration. The pKa values correspond to the pH at the half-equivalence points.

Apparatus and Reagents:

- pH meter with a combination glass electrode, calibrated with standard pH buffers (e.g., pH 4.0, 7.0, and 10.0).
- Automated titrator or a magnetic stirrer and a burette.
- **Dasabuvir** free acid.
- Standardized 0.1 M sodium hydroxide (NaOH) solution.

- Standardized 0.1 M hydrochloric acid (HCl) solution.
- Potassium chloride (KCl) for maintaining ionic strength.
- Co-solvent (e.g., methanol or DMSO) for dissolving the poorly soluble **Dasabuvir**.
- High-purity water.

Procedure:

- Sample Preparation: Accurately weigh a sufficient amount of **Dasabuvir** free acid and dissolve it in a minimal amount of a suitable co-solvent (e.g., DMSO). Dilute the solution with high-purity water to a final concentration of approximately 1-5 mM. The final co-solvent concentration should be kept as low as possible to minimize its effect on the pKa values.
- Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.
- Titration:
 - Immerse the calibrated pH electrode into the sample solution.
 - Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.
 - Record the pH value after each addition of titrant, allowing the reading to stabilize.
 - Continue the titration past the expected equivalence points.
- Data Analysis:
 - Plot the pH values against the volume of NaOH added to generate a titration curve.
 - Determine the equivalence points from the inflection points of the titration curve (or by analyzing the first or second derivative of the curve).
 - The pKa values are the pH values at the half-equivalence points. For a diacidic compound like **Dasabuvir**, two pKa values will be determined.

Determination of logP by Shake-Flask Method

This classic method is used to determine the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured at equilibrium, and the partition coefficient is calculated.

Apparatus and Reagents:

- **Dasabuvir** free acid.
- n-Octanol (pre-saturated with water).
- Water (pre-saturated with n-octanol).
- Separatory funnels or centrifuge tubes.
- Mechanical shaker or vortex mixer.
- Centrifuge.
- Analytical instrument for quantification (e.g., HPLC-UV).

Procedure:

- **Phase Preparation:** Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
- **Sample Preparation:** Prepare a stock solution of **Dasabuvir** free acid in n-octanol at a known concentration.
- **Partitioning:**
 - Add a known volume of the **Dasabuvir** stock solution in n-octanol to a separatory funnel or centrifuge tube.

- Add a known volume of the n-octanol-saturated water. The volume ratio of the two phases should be chosen based on the expected logP value.
 - Securely cap the container and shake it vigorously for a predetermined period (e.g., 1-2 hours) to ensure equilibrium is reached.
- Phase Separation:
 - Allow the two phases to separate completely. Centrifugation can be used to facilitate a clean separation.
 - Quantification:
 - Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
 - Determine the concentration of **Dasabuvir** in each phase using a validated analytical method, such as HPLC-UV.
 - Calculation:
 - The partition coefficient (P) is calculated as the ratio of the concentration of **Dasabuvir** in the n-octanol phase ([Octanol]) to its concentration in the aqueous phase ([Aqueous]).
 - $P = [\text{Octanol}] / [\text{Aqueous}]$
 - The logP is the logarithm (base 10) of the partition coefficient: $\log P = \log_{10}(P)$.

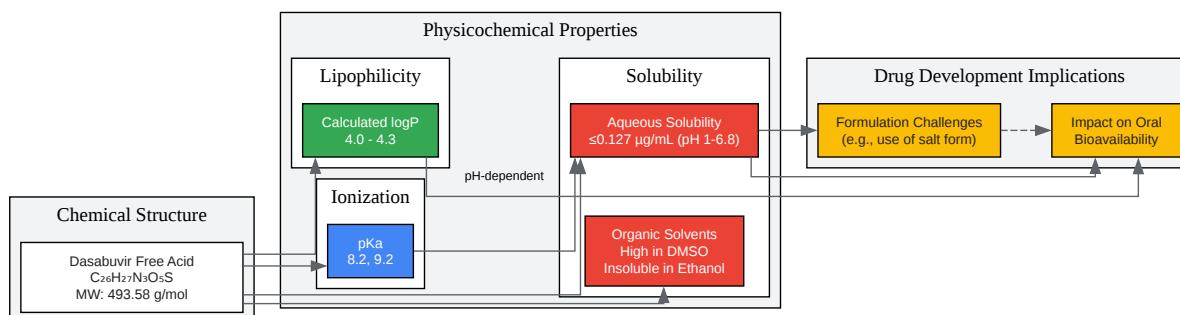
Determination of Equilibrium Solubility

This method determines the maximum concentration of a compound that can dissolve in a particular solvent at a specific temperature.

Principle: An excess amount of the solid compound is equilibrated with the solvent until the solution is saturated. The concentration of the dissolved compound in the filtered solution is then determined.

Apparatus and Reagents:

- **Dasabuvir** free acid (solid).
- Selected solvents (e.g., water, various pH buffers, ethanol, methanol, DMSO).
- Vials or flasks with screw caps.
- Constant temperature shaker or incubator.
- Syringe filters (e.g., 0.22 μ m PTFE) to remove undissolved solids.
- Analytical instrument for quantification (e.g., HPLC-UV).


Procedure:

- Sample Preparation: Add an excess amount of solid **Dasabuvir** free acid to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
- Equilibration:
 - Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C).
 - Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
- Sample Collection and Filtration:
 - After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
 - Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.
- Quantification:
 - Dilute the filtered solution as necessary with a suitable solvent.

- Determine the concentration of **Dasabuvir** in the diluted filtrate using a validated analytical method, such as HPLC-UV.
- Calculation:
 - The equilibrium solubility is reported as the concentration of **Dasabuvir** in the saturated solution (e.g., in $\mu\text{g/mL}$ or mg/mL).

Visualization of Dasabuvir's Physicochemical Profile

The following diagram illustrates the relationship between the fundamental chemical properties of **Dasabuvir** free acid and its resulting physicochemical characteristics, which are crucial for its development as a pharmaceutical agent.

[Click to download full resolution via product page](#)

Physicochemical properties of **Dasabuvir** free acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dasabuvir - Wikipedia [en.wikipedia.org]
- 3. tga.gov.au [tga.gov.au]
- 4. Overcoming Bioavailability Challenges of Dasabuvir and Enabling a Triple-Combination Direct-Acting Antiviral HCV Regimen through a Salt of Very Weak Acid for Oral Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy Dasabuvir | 1132935-63-7 | >98% [smolecule.com]
- 6. selleckchem.com [selleckchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Dasabuvir Free Acid: A Comprehensive Technical Guide on Chemical Properties and Solubility]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606944#chemical-properties-and-solubility-of-dasabuvir-free-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com